4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
Overview
Description
4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a tandem radical addition and dearomatizing cyclization process . Another method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate and triphenylphosphine, leading to the formation of the spirocyclic scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The nitrobenzoyl group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl and nitrobenzoyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as benzene and conditions like low temperatures (0-5°C) are often employed to control the reaction kinetics and selectivity .
Major Products Formed
The major products formed from these reactions include amino derivatives, thiol derivatives, and various substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets and modulate biochemical pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and nitrobenzoyl groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The spirocyclic structure provides rigidity and specificity in binding to these targets .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane: Similar in structure but lacks the methylbenzenesulfonyl group.
2-(4-fluoro-2-methylbenzenesulfonyl)-2,7-diazaspiro[4.5]decane: Contains a fluorine atom and a different diazaspiro scaffold.
2-(3-fluoro-4-methylbenzenesulfonyl)-4-[4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]-2-azaspiro[4.5]decane: Features a triazole ring and a different substitution pattern.
Uniqueness
The uniqueness of 4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane lies in its combination of sulfonyl and nitrobenzoyl groups, which provide a diverse range of chemical reactivity and potential applications. The spirocyclic structure adds to its stability and specificity in binding to molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-16-2-8-19(9-3-16)31(28,29)23-14-15-30-21(23)10-12-22(13-11-21)20(25)17-4-6-18(7-5-17)24(26)27/h2-9H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKYJMCXNLKVDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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